UR-144 N-pentanoic acid (CAS: 1451369-33-7) is a highly stable, terminal phase I carboxylic acid metabolite of the synthetic cannabinoid UR-144. In forensic and clinical toxicology, synthetic cannabinoids are rapidly and extensively metabolized in vivo, meaning parent compounds are rarely detectable in human urine. Consequently, procurement of validated, high-purity metabolite reference standards is a strict requirement for LC-MS/MS and immunoassay calibration. As a primary biomarker, this compound provides essential baseline properties for method validation, including predictable chromatographic retention, established mass transitions (e.g., m/z 342.2 to specific product ions), and high stability in biological matrices, making it indispensable for high-throughput screening and quantitative confirmatory workflows [1].
Substituting UR-144 N-pentanoic acid with the parent UR-144 or intermediate hydroxylated metabolites (e.g., N-(5-hydroxypentyl)) leads to critical failures in toxicological urinalysis. Because UR-144 undergoes rapid terminal oxidation, the parent compound is virtually absent in urine, rendering it useless as a urinary calibration standard. Furthermore, UR-144 N-pentanoic acid serves as a crucial dual-marker: it is the shared terminal metabolite for both UR-144 and its fluorinated analog, XLR-11 (via oxidative defluorination). Procuring this specific pentanoic acid derivative allows laboratories to capture consumption of multiple prevalent Schedule I substances simultaneously, a workflow efficiency that cannot be achieved by substituting it with class-generic cannabinoid standards or non-terminal metabolites[1].
In commercial enzyme immunoassays (e.g., CEDIA UR-144/XLR-11 Assay), UR-144 N-pentanoic acid demonstrates superior cross-reactivity and is utilized as the primary calibrator. At a 10 ng/mL cutoff, UR-144 N-pentanoic acid exhibits 120% cross-reactivity, compared to 73% for the UR-144 N-(4-hydroxypentyl) metabolite and 55% for the UR-144 parent compound. This quantitative difference dictates its procurement as the primary standard for establishing accurate assay cutoffs and maximizing the detection window for these synthetic cannabinoids .
| Evidence Dimension | Immunoassay Cross-Reactivity (at 10 ng/mL cutoff) |
| Target Compound Data | 120% cross-reactivity |
| Comparator Or Baseline | UR-144 parent compound (55%) and N-(4-hydroxypentyl) metabolite (73%) |
| Quantified Difference | 65% to 47% higher cross-reactivity than parent and intermediate metabolites |
| Conditions | CEDIA homogenous enzyme immunoassay, human urine matrix |
High cross-reactivity ensures that borderline clinical samples are accurately flagged, making this exact metabolite the mandatory choice for immunoassay calibration.
When developing high-throughput LC-MS/MS methods, structural isomers and closely related metabolites often co-elute on standard C18 columns. UR-144 N-pentanoic acid exhibits a distinct, quantifiable shift in elution order when transferred to a phenyl-hexyl column, driven by its tetramethylcyclopropyl ketone indole moiety. This specific phase-dependent retention shift allows analytical chemists to resolve UR-144 N-pentanoic acid from isobaric interferences and intermediate hydroxylated metabolites (such as UR-144 N-(5-hydroxypentyl)), which maintain different retention behaviors, thus ensuring peak purity in complex biological matrices[1].
| Evidence Dimension | Chromatographic Elution Order Shift |
| Target Compound Data | Distinct early elution shift on Phenyl-Hexyl phase |
| Comparator Or Baseline | Standard C18 column retention (baseline) and intermediate metabolites |
| Quantified Difference | Orthogonal retention mechanism enabling baseline resolution from co-eluting structural analogs |
| Conditions | LC-MS/MS, Agilent 6490 triple-quadrupole, C18 vs. Phenyl-Hexyl columns (2.5-min and 5-min gradients) |
Predictable phase-dependent retention shifts allow laboratories to procure this standard for developing highly selective confirmatory assays that eliminate false positives.
While the parent UR-144 compound is a highly potent agonist (CB1 EC50 = 8.5 ng/mL; CB2 EC50 = 3.6 ng/mL), terminal oxidation to UR-144 N-pentanoic acid significantly reduces receptor affinity. In vitro bioassays demonstrate that UR-144 N-pentanoic acid has a much lower potency, with a CB2 EC50 of 219 ng/mL, compared to intermediate metabolites like UR-144 N-(5-hydroxypentyl) which retain extreme potency (CB2 EC50 = 0.62 ng/mL). This massive drop in binding affinity confirms its status as a deactivated terminal excretion product rather than an active intermediate, guiding the selection of appropriate standards for metabolic pathway mapping [1].
| Evidence Dimension | CB2 Receptor Binding Potency (EC50) |
| Target Compound Data | 219 ng/mL (UR-144 N-pentanoic acid) |
| Comparator Or Baseline | UR-144 parent (3.6 ng/mL) and N-(5-hydroxypentyl) metabolite (0.62 ng/mL) |
| Quantified Difference | >60-fold to 350-fold reduction in CB2 receptor potency |
| Conditions | In vitro Cannabinoid Receptor Bioassay |
Understanding the exact pharmacological deactivation profile is necessary for researchers procuring standards for metabolic pathway mapping and toxicity modeling.
Due to its 120% cross-reactivity in commercial enzyme immunoassays, UR-144 N-pentanoic acid is the mandatory reference material for establishing 10 ng/mL cutoff calibrations in clinical and forensic toxicology screening panels.
Because it serves as the terminal phase I metabolite for both UR-144 and its fluorinated analog XLR-11, procuring this single standard allows forensic laboratories to confirm the ingestion of multiple Schedule I substances via a single quantitative MRM transition [1].
Its distinct retention shift on phenyl-hexyl stationary phases compared to C18 columns makes it an ideal reference standard for developing orthogonal LC-MS/MS methods designed to resolve complex, isobaric synthetic cannabinoid mixtures[2].